molecular formula C26H32N4O2S B2770586 N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242886-47-0

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2770586
CAS No.: 1242886-47-0
M. Wt: 464.63
InChI Key: SWZWFTXZCHEGQW-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with a 2-methylphenyl group at position 7 and a 4-oxo-3,4-dihydro moiety. This compound belongs to a class of heterocyclic molecules studied for their biological activities, particularly in targeting enzymes or receptors involved in inflammatory or oncological pathways.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-16-9-11-19(12-10-16)27-24(31)18-7-5-13-30(14-18)26-28-22-21(15-33-23(22)25(32)29-26)20-8-4-3-6-17(20)2/h3-4,6,8,15-16,18-19H,5,7,9-14H2,1-2H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZWFTXZCHEGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's molecular structure, biological effects, and relevant research findings.

Molecular Structure

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C26_{26}H32_{32}N4_{4}O2_{2}S
Molecular Weight 464.6 g/mol
CAS Number 1242886-47-0

The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including antitumor and antibacterial properties.

Antitumor Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit promising antitumor effects. A study focusing on derivatives of this scaffold demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Case Study Example : A derivative of thieno[3,2-d]pyrimidine was shown to inhibit the growth of breast cancer cells with an IC50_{50} value in the low micromolar range. This suggests that modifications to the piperidine and carboxamide groups can enhance activity against specific cancer types.

Antibacterial Activity

The compound's potential as an antibacterial agent has also been explored. Similar thienopyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A related study reported that certain thienopyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin. This highlights their potential as alternative therapeutic agents in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of specific substituents on the piperidine ring significantly influences the compound's potency.
  • Heterocyclic Influence : The thieno[3,2-d]pyrimidine moiety contributes to enhanced bioactivity due to its ability to interact with various biological targets.

Computational Studies

In silico studies have been employed to predict the pharmacokinetic properties and bioactivity of this compound. Tools such as SwissADME and SuperPred have been utilized to model interactions with biological targets and predict metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with pyrimidine and pyridine derivatives synthesized in recent studies. Below is a detailed comparison based on core structure, substituents, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Reference
N-(4-methylcyclohexyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide Thieno[3,2-d]pyrimidinone 7-(2-methylphenyl), 4-oxo, N-(4-methylcyclohexyl)piperidine-3-carboxamide N/A ~1700 (estimated) N/A
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine 4-indolyl, 6-methyl, 2-thioxo, N-(4-nitrophenyl) 198–200 1685 (C=S)
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile Dihydropyridine 4-quinolinyl, 6-(4-fluorophenyl), 2-oxo, 3-cyano 220–222 1720 (C=O)
(E)-1-(4-Bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one Chalcone 4-bromophenyl, naphthyl 160–162 1655 (C=O)

Key Observations:

Core Structure: The target compound’s thienopyrimidinone core distinguishes it from tetrahydropyrimidine or dihydropyridine derivatives in the literature. The fused thiophene ring may enhance π-stacking interactions compared to simpler pyrimidines .

Substituent Effects: The 4-methylcyclohexyl group introduces significant steric hindrance, likely reducing solubility but improving metabolic stability compared to analogs with nitro- or fluorophenyl groups (e.g., N-(4-nitrophenyl) derivatives) . The 2-methylphenyl substituent at position 7 may enhance lipophilicity relative to indolyl or quinolinyl groups in other compounds.

Spectroscopic Data: The IR carbonyl stretch (~1700 cm⁻¹) aligns with 4-oxo-thienopyrimidinone systems, comparable to dihydropyridine C=O stretches (~1720 cm⁻¹) observed in related compounds . Absence of thioxo (C=S) or cyano groups differentiates it from analogs with distinct electronic profiles.

Q & A

Q. Table 1. Comparison of Synthetic Routes for Thieno[3,2-d]pyrimidin-4-one Derivatives

MethodYield (%)Purity (%)Key AdvantageReference
Cyclization (AcOH)65–75>95Scalability
Microwave-assisted85–90>98Reduced reaction time (30 min)
Flow chemistry7897Continuous processing

Q. Table 2. Common Degradation Pathways and Mitigation Strategies

PathwayConditionsMitigation
Oxidation (S in core)Light, O2Store under argon, use antioxidants
Hydrolysis (amide bond)High pH (>9)Buffer at pH 6–8 during assays

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